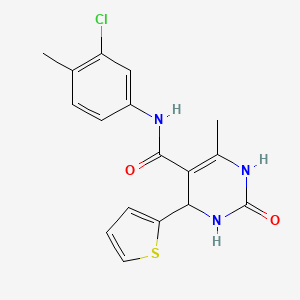

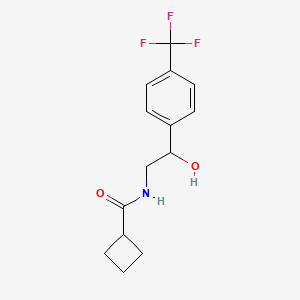

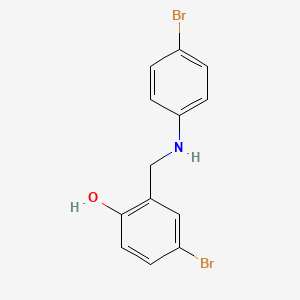

![molecular formula C19H21FN4O B2532306 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine CAS No. 861207-03-6](/img/structure/B2532306.png)

5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a compound was synthesized through dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The intermediate was prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) are a family of N-heterocyclic compounds that have significant photophysical properties . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the IR spectrum of a compound showed peaks corresponding to NH2 stretching and C=O and C=N bonds . The 1H NMR spectrum showed signals corresponding to NH2, pyrimidine-H2, and phenyl-H2, H6 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point, molecular weight, and density of a compound were provided .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a broad range of biological activities, which makes them valuable in the field of medicinal chemistry and drug design. For instance, the discovery and synthesis of novel pyrazoles have been explored for their antioxidant, anti-breast cancer, and anti-inflammatory properties. These compounds target enzymes such as Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase, which are crucial in the development of inflammation and breast cancer, respectively. Molecular docking studies have shown that certain pyrazole derivatives exhibit excellent COX-2 inhibition and HRBC membrane stabilization properties, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (P. Thangarasu, A. Manikandan, & S. Thamaraiselvi, 2019).

Fluorescent Probes and Photophysical Properties

The synthesis and application of pyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores have been studied. These compounds can serve as fluorescent probes due to their significant fluorescence and photophysical properties, such as large Stokes shifts in different solvents. Specifically, derivatives substituted at position 7 with different acceptor or donor groups have been evaluated for their fluorescence intensity and quantum yields, which could be utilized for detecting biologically or environmentally relevant species (Juan C Castillo, Alexis Tigreros, & J. Portilla, 2018).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. These derivatives have shown subnanomolar affinity for TSPO, comparable to known ligands, and have been used in in vivo positron emission tomography (PET) imaging to investigate neuroinflammation, demonstrating their potential as PET radiotracers for neuroinflammatory conditions (Annelaure Damont et al., 2015).

Anti-Microbial and Anti-Cancer Activities

Research into pyrazolo[1,5-a]pyrimidines also extends into their antimicrobial and anticancer activities. For example, derivatives have been synthesized with significant larvicidal activity against certain larvae, and others have shown effective inhibition against cancer cell proliferation. These studies highlight the versatility of pyrazolo[1,5-a]pyrimidines in developing new therapeutic agents with potential applications in treating infectious diseases and cancer (S. Gorle et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis in cancer cells .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .

Eigenschaften

IUPAC Name |

4-[2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O/c1-14-12-18-21-19(15-2-4-17(20)5-3-15)16(13-24(18)22-14)6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHTRODIKEQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C(=NC2=C1)C3=CC=C(C=C3)F)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

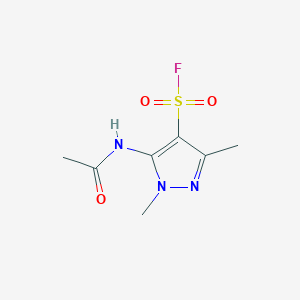

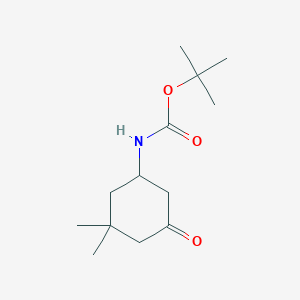

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)

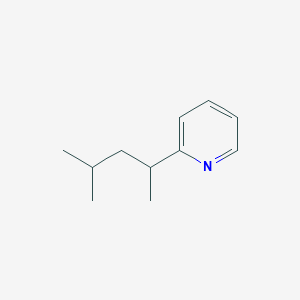

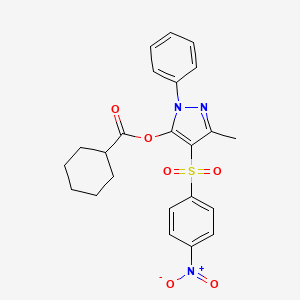

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)

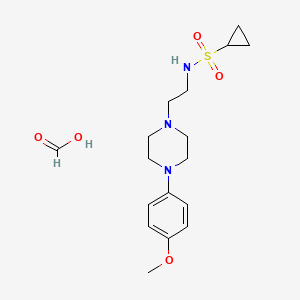

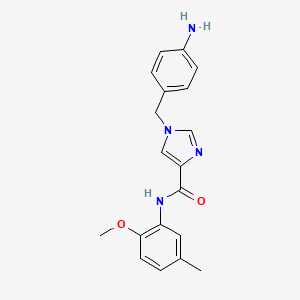

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)

![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)